molecular formula C18H12N2O3 B5529529 N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide

N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide

Cat. No. B5529529
M. Wt: 304.3 g/mol
InChI Key: YVAABBIEUQFOLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzoxazole derivatives involves multiple steps, including the Claisen Schmidt condensation and cyclization processes. For instance, a series of N-(2-hydroxy-4-substitutedphenyl)benzamides, phenylacetamides, and furamides have been synthesized to explore their antimicrobial activity, indicating a methodological framework that could be adapted for synthesizing N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (Akı‐Şener et al., 2002).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interactions and functional implications of the compound. Studies on similar compounds have utilized spectroscopic methods like IR, NMR, and mass spectrometry for structural proof. For example, the synthesis of benzamide derivatives and their spectroscopic analysis provide a basis for understanding the molecular structure of N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (J. Kumar et al., 2017).

Chemical Reactions and Properties

Chemical reactions and properties of the compound can be inferred from studies on similar molecules. For example, the nucleophilic vinylic substitution (S(N)V) reaction showcased in the synthesis of 2-fluoro-1,4-benzoxazines highlights the chemical reactivity that might be expected from N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (Meiresonne et al., 2015).

Physical Properties Analysis

Physical properties, such as solubility and thermal stability, are essential for comprehending the behavior of the compound under different conditions. For compounds with benzoxazole units, these properties have been explored to understand their interactions and stability profiles. For example, the study on polyamides and polyimides with benzoxazole or benzothiazole pendent groups presents insights into the thermal stability and solubility which may be relevant for N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide (Mikroyannidis, 1995).

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity, potential biological activity, and interaction with other molecules. Studies on benzoxazole derivatives have shown a range of activities, from antimicrobial to potential anticancer properties. These insights can guide the exploration of chemical properties for N-(2-phenyl-1,3-benzoxazol-5-yl)-2-furamide and its potential applications in various domains (Rizk et al., 2021).

properties

IUPAC Name

N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c21-17(16-7-4-10-22-16)19-13-8-9-15-14(11-13)20-18(23-15)12-5-2-1-3-6-12/h1-11H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAABBIEUQFOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-phenyl-1,3-benzoxazol-5-yl)furan-2-carboxamide

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